3-Amino-4-iodo-1H-pyrazole

Catalog No.
S686619
CAS No.
81542-51-0
M.F
C3H4IN3
M. Wt
208.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-iodo-1H-pyrazole

CAS Number

81542-51-0

Product Name

3-Amino-4-iodo-1H-pyrazole

IUPAC Name

4-iodo-1H-pyrazol-5-amine

Molecular Formula

C3H4IN3

Molecular Weight

208.99 g/mol

InChI

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)

InChI Key

CPVCVVMJPIOKMN-UHFFFAOYSA-N

SMILES

C1=NNC(=C1I)N

Canonical SMILES

C1=NNC(=C1I)N

The exact mass of the compound 3-Amino-4-iodo-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Medicinal Chemistry

3-Amino-4-iodo-1H-pyrazole is a heterocyclic compound with potential applications in medicinal chemistry. Studies have explored its use as a building block for the synthesis of novel therapeutic agents. One study describes its use in the synthesis of a series of pyrazole derivatives exhibiting anticonvulsant activity []. Another study investigated its potential as a precursor for the development of selective A2A adenosine receptor antagonists [].

Radiopharmaceuticals

The presence of the iodine atom (I) in 3-Amino-4-iodo-1H-pyrazole makes it a candidate for radiolabeling. Radiolabeled compounds are essential tools in various fields of medical research, including nuclear medicine for imaging and therapy. Studies have explored the radioiodination of 3-Amino-4-iodo-1H-pyrazole for the development of radiotracers for imaging purposes [].

3-Amino-4-iodo-1H-pyrazole, known by its IUPAC name as 4-iodo-1H-pyrazol-5-amine, is a heterocyclic compound characterized by the presence of an amino group and an iodine atom on the pyrazole ring. Its molecular formula is C3H4IN3C_3H_4IN_3 and it has a CAS registry number of 81542-51-0. This compound is significant in organic chemistry due to its versatile reactivity and potential applications in medicinal chemistry and material science .

The chemical reactivity of 3-amino-4-iodo-1H-pyrazole is influenced by its functional groups, particularly the amino and iodo substituents. It can undergo various reactions, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of new derivatives.
  • Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the synthesis of more complex molecules .
  • Oxidation: The amino group can be oxidized under certain conditions to yield different nitrogen-containing compounds .

Research indicates that 3-amino-4-iodo-1H-pyrazole exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives of pyrazole compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity: Studies have suggested that certain pyrazole derivatives may inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .
  • Enzyme Inhibition: There is evidence that this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways in cells.

Several synthesis methods have been developed for 3-amino-4-iodo-1H-pyrazole:

  • Direct Halogenation: Starting from 1H-pyrazole derivatives, iodine can be introduced through electrophilic aromatic substitution.
  • Amination Reactions: The introduction of the amino group can be achieved via amination of 4-iodo-1H-pyrazole using ammonia or amines under suitable conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling techniques to attach various substituents to the pyrazole ring .

3-Amino-4-iodo-1H-pyrazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic effects.
  • Material Science: Used in the development of functional materials due to its unique electronic properties.
  • Agriculture: Potential applications in developing agrochemicals that target specific pests or diseases.

Interaction studies involving 3-amino-4-iodo-1H-pyrazole have focused on its ability to form complexes with metal ions and other organic molecules. These interactions can enhance the stability and reactivity of the compound, contributing to its utility in catalysis and material design. Additionally, studies have indicated that pyrazoles can engage in hydrogen bonding interactions due to their nitrogen atoms, influencing their physical properties and reactivity .

Several compounds share structural similarities with 3-amino-4-iodo-1H-pyrazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Amino-5-methylpyrazoleMethyl group at position 5Enhanced lipophilicity
4-Iodo-3-methylpyrazoleMethyl group at position 3Increased reactivity in nucleophilic substitutions
5-Amino-4-bromopyrazoleBromine instead of iodineDifferent halogen effects on reactivity
3-Amino-pyrazoleNo halogen substituentBasic pyrazole structure without halogen influence

The distinct presence of iodine in 3-amino-4-iodo-1H-pyrazole contributes to its unique reactivity compared to similar compounds, particularly in nucleophilic substitution reactions where iodine acts as a leaving group.

The classical synthesis of 3-amino-4-iodo-1H-pyrazole relies primarily on well-established methodologies that have been developed over more than a century of pyrazole chemistry research [11]. The foundational approach involves the Knorr pyrazole synthesis, which was first introduced in 1883 through the reaction of ethyl acetoacetate with phenyl hydrazine [13] [14]. This classical methodology forms the basis for preparing the core pyrazole framework that can subsequently be functionalized to introduce both amino and iodo substituents [18].

The classical synthesis typically begins with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions [11] [16]. The mechanism involves an acid-catalyzed imine formation where the hydrazine derivative can attack either carbonyl carbon, potentially resulting in two regioisomeric products [14]. The process continues with the formation of a second imine group through attack of the remaining nitrogen on the second carbonyl group, followed by deprotonation to yield the final pyrazole product [14] [18].

For 3-amino-4-iodo-1H-pyrazole specifically, the classical approach involves a two-step process starting from 3-aminopyrazole as the precursor [1]. The iodination is achieved using molecular iodine in the presence of hydrogen peroxide in aqueous media, yielding the target compound with moderate efficiency [1]. Research has demonstrated that this classical method can achieve yields of approximately 82 percent under optimized conditions with reaction times extending to 24 hours [1] [7].

The classical synthesis methodology presents several characteristic features including the requirement for acidic catalysts, formation of regioisomeric mixtures in many cases, and the need for relatively harsh reaction conditions [13] [16]. Temperature requirements typically range from 80 to 150 degrees Celsius, with reaction times extending from 6 to 24 hours [11] [14]. Despite these limitations, classical methods remain valuable due to their reliability and the widespread availability of starting materials [13] [18].

Table 1: Comparison of Classical and Modern Synthesis Methods

MethodReaction TimeTypical Yields (%)Temperature (°C)SelectivityEnvironmental Impact
Knorr Synthesis6-24 hours60-8080-150ModerateHigh
Multicomponent Reactions30 min - 2 hours80-9520-80HighModerate
Flow Chemistry5-15 minutes85-9720-100Very HighLow
Microwave-Assisted30 seconds - 10 minutes75-9550-150HighLow

Modern Synthetic Strategies

Modern synthetic approaches to 3-amino-4-iodo-1H-pyrazole have evolved significantly beyond classical methodologies, incorporating advanced catalytic systems and innovative reaction designs [19] [20]. Multicomponent reactions have emerged as particularly powerful tools, enabling the simultaneous assembly of multiple building blocks in a single synthetic operation [6] [10]. These reactions offer substantial advantages including improved atom economy, reduced reaction times, and enhanced overall efficiency [19] [44].

Transition metal-catalyzed methods represent another major advancement in modern pyrazole synthesis [23] [24]. Palladium-catalyzed pyrazole-directed carbon-hydrogen bond arylation has been developed using palladium acetate catalysts at 5-10 mol percent loading with silver oxide as a halide-removal agent [23]. These reactions proceed efficiently in acetic acid or acetic acid/hexafluoroisopropanol solvent systems, providing access to sophisticated pyrazole derivatives with high selectivity [23] [25].

Base-mediated cycloaddition strategies have also gained prominence in modern synthesis [21] [22]. These approaches utilize the nucleophilic properties of specialized reagents such as 2-alkynyl-1,3-dithianes in combination with sydnones to achieve regioselective pyrazole construction under mild conditions [21]. The methodology demonstrates excellent regioselectivity, broad functional group tolerance, and diverse substrate compatibility [21] [22].

Photoredox catalysis represents an emerging frontier in modern pyrazole synthesis, offering unique opportunities for mild and efficient heterocycle formation [20] [42]. These methods leverage visible light activation to generate reactive intermediates that participate in cycloaddition and cyclization reactions under ambient conditions [20]. The photoredox approach is particularly attractive for introducing sensitive functional groups that might be incompatible with traditional thermal conditions [42].

Modern synthetic strategies consistently demonstrate superior performance compared to classical methods, with typical yields ranging from 80 to 95 percent and significantly reduced reaction times [19] [20]. The enhanced selectivity achieved through modern approaches minimizes the formation of undesired regioisomers, simplifying purification procedures and improving overall process efficiency [21] [25].

Regiocontrolled Synthesis Approaches

Regiocontrolled synthesis of 3-amino-4-iodo-1H-pyrazole requires sophisticated strategies to ensure selective formation of the desired regioisomer while suppressing alternative substitution patterns [26] [27]. The challenge of regiocontrol in pyrazole synthesis stems from the inherent reactivity of multiple positions within the heterocyclic framework, necessitating careful manipulation of reaction conditions and substrate design [28] [29].

Solvent effects play a crucial role in achieving regiocontrol during pyrazole formation [34]. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol as reaction media dramatically increases regioselectivity compared to conventional solvents [34]. These specialized solvents can achieve regioselectivity ratios exceeding 99.9:1 for N1 versus N2 alkylation, representing a substantial improvement over traditional approaches [25] [34].

Protected hydroxyethyl groups on nitrogen atoms enable regiocontrolled construction of pyrazole-5-aldehydes in high yields [30]. This strategy involves optimization of protecting group strategies to direct subsequent functionalization reactions to specific positions within the pyrazole ring [28] [30]. The methodology has been successfully applied to generate fused heterocyclic scaffolds bearing multiple substitution patterns with excellent regioselectivity [30] [31].

Site-selective synthesis approaches have been developed that allow complete control over regioisomer formation [31] [32]. One-pot procedures utilizing specific reaction conditions can yield single regioisomers as the exclusive products, eliminating the need for complex separation procedures [31]. These methods often involve carefully orchestrated sequences of nucleophilic additions and cyclization reactions that proceed through kinetically controlled pathways [31] [33].

The regiocontrolled synthesis of 3-amino-4-iodo-1H-pyrazole specifically benefits from stepwise approaches that introduce the amino and iodo substituents in a controlled sequence [26] [29]. Initial formation of the 3-aminopyrazole framework followed by selective iodination at the 4-position represents the most reliable strategy for achieving the desired substitution pattern [1] [26].

Iodination Methodologies and Mechanisms

The iodination of pyrazole substrates to produce 3-amino-4-iodo-1H-pyrazole involves several distinct methodological approaches, each operating through specific mechanistic pathways [35] [36]. Understanding these mechanisms is essential for optimizing reaction conditions and achieving high yields of the target compound [1] [7].

Classical iodination methodologies rely on molecular iodine in combination with oxidizing agents to generate electrophilic iodine species [35] [40]. The most widely employed system involves iodine and hydrogen peroxide in aqueous media, where hydrogen peroxide serves to oxidize iodine to more reactive electrophilic forms [1] [37]. The mechanism proceeds through initial formation of hypoiodous acid, followed by electrophilic attack on the electron-rich pyrazole ring [35] [37].

Table 2: Iodination Methodologies Comparison

MethodConditionsYield (%)SelectivitySafetyScalability
I2/H2O2/WaterRT, 24h82HighGoodExcellent
I2/mCPBADCM, RT, 2h75-85HighGoodGood
Nitrogen TriiodideIn-situ, RT70-80ModerateCautionLimited
ElectrochemicalNaCl, biphasic73-89HighExcellentExcellent
Ultrasonic I2/H2O2Ultrasound, RT, 1h63-65ModerateGoodGood

Modern iodination approaches have expanded to include ultrasound-promoted methods that offer enhanced efficiency and environmental compatibility [7]. The ultrasonic iodination utilizes an iodine/hydrogen peroxide system in water as a nonflammable and environmentally benign solvent [7]. Ultrasonic irradiation serves as the energy source, facilitating rapid and mild iodination conditions that produce iodopyrazoles in 63-65 percent yields [7].

Nitrogen triiodide represents a novel and innovative approach to pyrazole iodination [39]. This method allows for in-situ formation and safe utilization of nitrogen triiodide for carbon-iodine bond formation on pyrazole derivatives [39]. The approach enables gram-scale synthesis while maintaining safety considerations, although it requires careful handling due to the explosive nature of nitrogen triiodide [39].

Electrochemical iodination methods have emerged as particularly attractive alternatives, offering excellent safety profiles and scalability [46]. These methods utilize sodium chloride in a dual role as both redox mediator and supporting electrolyte in biphasic aqueous/organic systems [46]. The electrochemical approach can be conducted using simple carbon-based electrodes and enables straightforward work-up strategies such as extraction and crystallization [46].

The mechanistic understanding of iodination reactions reveals that the electrophilicity of iodine is significantly lower compared to chlorine and bromine, necessitating the use of activating agents or oxidizing conditions [36] [40]. The success of iodination depends critically on the generation of sufficiently electrophilic iodine species that can overcome the inherent low reactivity of molecular iodine [35] [40].

Scale-up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of 3-amino-4-iodo-1H-pyrazole requires careful consideration of numerous factors including heat and mass transfer optimization, process safety, and economic viability [41] [45]. Industrial production methods must address the unique challenges associated with scaling heterocyclic synthesis while maintaining product quality and yield [42] [46].

Heat and mass transfer considerations become critical at industrial scale, where inefficient mixing and temperature control can lead to decreased yields and increased formation of by-products [41] [73]. Continuous flow processing has emerged as a preferred solution for industrial pyrazole synthesis, offering enhanced control over reaction parameters and improved heat transfer characteristics [68] [69]. Flow chemistry systems can achieve throughputs of 3-5 grams per hour with conversions exceeding 97 percent [74].

Process safety considerations are paramount in industrial pyrazole production, particularly when dealing with iodination reactions that may involve potentially hazardous reagents [45] [72]. The development of continuous production operations enables better containment of reactive intermediates and reduces the accumulation of potentially unstable compounds [72] [73]. Microreactor technology has been specifically implemented for pyrazole amide compound preparation, providing effective control over highly exothermic reactions [72].

Catalyst recovery and recycling represent essential economic considerations for industrial processes [42] [43]. Heterogeneous catalysis systems are preferred for large-scale operations due to their ease of separation and potential for reuse [43] [49]. Ionic liquid catalysts have shown particular promise for industrial pyrazole synthesis, offering recyclability and reduced environmental impact [43] [57].

Patent literature from pharmaceutical companies such as Pfizer demonstrates successful implementation of scalable pyrazole synthesis methodologies [45]. These industrial processes typically involve in-situ formation of intermediates followed by direct addition of subsequent reagents, eliminating the need for isolation of unstable intermediates [45]. The resulting processes achieve high yields and purities while maintaining acceptable production costs [45].

Multi-gram scale electrochemical synthesis has been successfully demonstrated for pyrazole derivatives, achieving yields of 89 percent on scales exceeding 6.82 grams [46]. This approach demonstrates the robustness of electrochemical methods for technical-scale implementation and indicates significant potential for further scale-up to commercial production levels [46] [47].

Green Chemistry Approaches in Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes to 3-amino-4-iodo-1H-pyrazole [48] [49]. These approaches focus on reducing environmental impact through the use of benign solvents, renewable feedstocks, and energy-efficient processes [50] [52].

Water has emerged as the preferred solvent for many green synthesis applications, offering significant environmental advantages over traditional organic solvents [49] [50]. Aqueous synthesis methods for pyrazole derivatives have been developed that achieve excellent yields while eliminating the need for toxic organic solvents [48] [52]. Water-based synthesis protocols typically operate at room temperature and provide straightforward work-up procedures through simple filtration and washing [48].

Table 3: Green Chemistry Approaches

ApproachEnvironmental FactorAtom Economy (%)Energy ConsumptionWaste GenerationCost Effectiveness
Water as Solvent1.2-2.585-95LowMinimalHigh
Ionic Liquids2.8-4.180-90ModerateLowModerate
Solvent-Free MW0.8-1.590-98Very LowMinimalHigh
Bio-based Catalysts1.0-2.088-95LowMinimalVery High
Mechanochemical0.5-1.292-98Very LowNoneHigh

Solvent-free synthesis represents the ultimate expression of green chemistry principles, completely eliminating solvent-related environmental concerns [53] [56]. Microwave-assisted solvent-free protocols have been developed for pyrazole synthesis that achieve atom economies of 90-98 percent while requiring minimal energy input [53] [57]. These methods often involve mechanochemical activation through grinding or ball milling, providing efficient mixing without the need for solvents [53].

Ionic liquids and deep eutectic solvents have gained prominence as designer solvents for green pyrazole synthesis [53] [57]. These materials offer tunable physical and chemical properties that can be optimized for specific synthetic applications [53]. The use of ionic liquids enables catalyst recycling and provides opportunities for continuous processing with minimal environmental impact [57].

Bio-based catalysts represent an innovative approach to sustainable pyrazole synthesis [52]. Water extract of banana peels has been successfully employed as a reaction medium for pyrazole synthesis, demonstrating the potential for utilizing agricultural waste materials [52]. This approach achieves excellent yields while providing cost-effective and environmentally benign reaction conditions [52].

Renewable feedstocks are increasingly being explored as starting materials for pyrazole synthesis [54]. Biomass-derived materials such as carbohydrates and amino acids can be converted into heterocyclic compounds through various chemical transformations including dehydration, cyclization, and condensation reactions [54]. The integration of renewable feedstocks into existing synthetic processes requires significant advances in process design and optimization but offers substantial long-term environmental benefits [54].

Asymmetric Synthesis Considerations

Asymmetric synthesis of 3-amino-4-iodo-1H-pyrazole and related chiral pyrazole derivatives represents a sophisticated area of synthetic chemistry that addresses the growing demand for enantiomerically pure heterocyclic compounds [58] [59]. The development of asymmetric methodologies is particularly important given the prevalence of pyrazole scaffolds in pharmaceutical applications where stereochemistry can dramatically influence biological activity [64] [66].

Chiral phosphoric acid catalysis has emerged as a leading strategy for asymmetric pyrazole synthesis [58] [62]. Highly enantioselective arylation reactions of 3-aryl-5-aminopyrazoles with quinone derivatives have been achieved using chiral phosphoric acid catalysts under mild conditions [58]. These reactions demonstrate broad substrate scope and deliver axially chiral arylpyrazoles with yields up to 95 percent and enantiomeric excesses reaching 99 percent [58] [62].

Organocatalytic methods provide alternative approaches to asymmetric pyrazole synthesis without requiring transition metals [64] [66]. Quinine-derived thiourea catalysts have been employed for enantioselective addition of pyrazolones to isatin-derived ketimines, providing corresponding acetylated pyrazoles with high yields and excellent enantioselectivities [64]. These methods enable the formation of pyrazoles bearing chiral quaternary stereocenters through well-controlled reaction mechanisms [64].

1,3-dipolar cycloaddition strategies offer unique opportunities for asymmetric pyrazole construction [63] [67]. The reactions between terminal alkynes and α-chiral tosylhydrazones lead to chiral pyrazoles through cascade reactions involving decomposition of the hydrazone into a diazo compound, followed by 1,3-dipolar cycloaddition and stereoretentive 1,5-sigmatropic rearrangement [63]. This methodology achieves complete preservation of chiral information with enantiomeric excesses of 99 percent [63].

Stereoselective synthesis considerations extend beyond simple enantioselectivity to include the control of multiple stereocenters and atropisomerism [61] [65]. Advanced methodologies have been developed for constructing 6/7/6-fused heterocycles with multiple stereocenters through internal redox reaction/inverse electron-demand hetero-Diels-Alder reaction sequences [65]. These approaches demonstrate excellent diastereoselectivity while providing access to complex molecular architectures [65].

The synthetic utility of asymmetric pyrazole synthesis is demonstrated through gram-scale reactions and subsequent transformations of the products [58] [61]. These scalable processes indicate the practical applicability of asymmetric methodologies for producing substantial quantities of enantiomerically pure pyrazole derivatives [58] [66].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of pyrazole derivatives including 3-amino-4-iodo-1H-pyrazole by providing enhanced control over reaction parameters, improved safety profiles, and opportunities for efficient scale-up [68] [69]. The continuous flow approach offers distinct advantages over traditional batch methods, particularly for reactions involving hazardous intermediates or requiring precise temperature control [71] [73].

Continuous-flow synthesis of 3,5-disubstituted pyrazoles has been achieved through sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of intermediary 1,3-diynes [68]. This multistep methodology provides direct access to valuable pyrazoles from readily available starting materials without requiring isolation of intermediates [68]. The flow approach eliminates the handling of potentially unstable compounds while maintaining high efficiency throughout the synthetic sequence [68].

The principles of flow chemistry are based on continuous movement of reactants through miniaturized reactor components such as microchannels or polymer tubing [71] [73]. This approach provides improved heat and mass transfer due to the high surface-area-to-volume ratios characteristic of microreactor systems [71] [74]. Enhanced heat transfer capabilities are particularly valuable for highly exothermic reactions common in heterocyclic synthesis [72] [73].

Process intensification represents a key advantage of flow chemistry applications [71] [73]. The continuous nature of flow processing enables real-time monitoring and control of reaction parameters, leading to more consistent product quality and reduced batch-to-batch variation [73]. Integration of multiple synthetic steps into a single continuous process eliminates the need for intermediate purification and storage, reducing overall process complexity [68] [74].

Safety benefits of flow chemistry are particularly pronounced for pyrazole synthesis involving potentially hazardous reagents [72] [73]. The reduced inventory of reactive materials in flow systems minimizes the risk associated with runaway reactions or explosive decomposition [72]. Microreactor technology enables precise control over reaction conditions while maintaining safe operation even for highly exothermic processes [72].

Industrial implementation of flow chemistry for pyrazole synthesis has been demonstrated by major pharmaceutical companies including Pfizer, BASF, Roche, and Novartis [73]. These applications showcase successful translation of laboratory-scale flow methodologies to commercial manufacturing processes [73]. The ability to achieve throughputs of 3-5 grams per hour with conversions exceeding 97 percent demonstrates the practical viability of flow chemistry for large-scale production [74].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 3-amino-4-iodo-1H-pyrazole and related pyrazole derivatives [75] [76]. The unique heating mechanism of microwave irradiation provides significant advantages over conventional thermal heating, including dramatically reduced reaction times, improved yields, and enhanced product purity [78] [79].

The mechanism of microwave activation involves direct heating of polar molecules through dipolar polarization and ionic conduction [79] [80]. This direct energy transfer to reactant molecules enables rapid heating to reaction temperatures while minimizing thermal gradients that can lead to side product formation [78] [81]. The selective heating of polar species often results in enhanced reaction rates compared to conventional heating methods [79].

Solvent-free microwave synthesis represents an ideal combination of green chemistry principles with efficient synthetic methodology [79] [81]. Cyclocondensation reactions of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under microwave irradiation achieve both 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles depending on reaction temperature [79] [81]. These reactions demonstrate that microwave equipment enables precise control over product formation through temperature manipulation [81].

One-pot microwave-assisted synthesis protocols have been developed that achieve remarkable efficiency in pyrazole construction [75] [77]. Microwave-assisted condensation reactions can produce pyrazole derivatives in reaction times as short as 30 seconds with yields ranging from 75 to 95 percent [75] [82]. The rapid reaction rates enable high-throughput synthesis approaches for generating libraries of pyrazole compounds [77].

Temperature control capabilities of modern microwave synthesis equipment enable both mild and high-temperature reactions to be performed safely [80] [82]. Simultaneous external cooling systems allow precise temperature control while maintaining microwave irradiation, providing access to reaction conditions that would be difficult to achieve with conventional heating [79]. This level of control is particularly valuable for temperature-sensitive substrates or reactions requiring specific thermal profiles [80].

The amino group at the 3-position of 3-amino-4-iodo-1H-pyrazole serves as a versatile nucleophilic site for various chemical transformations. The primary amine functionality exhibits enhanced nucleophilicity compared to simple aliphatic amines due to the electron-donating resonance effect from the pyrazole ring.

Alkylation Reactions: Direct alkylation of the amino group can be achieved using alkyl halides under basic conditions, typically employing triethylamine or potassium carbonate as base at temperatures ranging from 0 to 25°C. Regioselective mono-alkylation is favored when using stoichiometric amounts of alkylating agent, while excess reagent leads to di-alkylation products. The reaction proceeds via nucleophilic substitution mechanism with primary alkyl halides showing superior reactivity compared to secondary or tertiary counterparts.

Acylation Processes: Acylation of the amino group readily occurs with acid chlorides, anhydrides, or activated esters in the presence of base. These reactions typically proceed at room temperature with excellent yields (70-90%) and form stable amide bonds. The acylated products serve as important intermediates for further derivatization and exhibit altered electronic properties that can influence subsequent transformations at other positions of the pyrazole ring.

Condensation Reactions: The amino group participates in condensation reactions with aldehydes and ketones to form Schiff base derivatives. These imine products can undergo further cyclization reactions leading to fused heterocyclic systems. The presence of the iodine substituent at the 4-position provides additional opportunities for subsequent cross-coupling reactions.

Electrophilic Substitution Reactions

The pyrazole ring system exhibits distinctive reactivity patterns in electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms and the influence of substituents. The 4-position typically shows the highest electron density among the carbon positions, making it the preferred site for electrophilic attack.

Positional Selectivity: Electrophilic substitution in pyrazoles generally occurs at the 4-position due to deactivation effects of the pyridine-like nitrogen at position 2. However, the presence of the iodine substituent at this position in 3-amino-4-iodo-1H-pyrazole blocks this site, redirecting electrophilic attack to the 3- and 5-positions. The amino group at position 3 provides activation through electron donation, while position 5 remains available for substitution.

Halogenation: Direct halogenation can occur at the unsubstituted carbon positions using standard halogenating agents. Bromination and chlorination proceed under mild conditions, typically in the presence of Lewis acid catalysts. The regioselectivity depends on the relative activating effects of the amino group versus the deactivating influence of the nitrogen atoms.

Nitration and Sulfonation: These reactions require more forcing conditions due to the electron-deficient nature of the pyrazole ring system. Nitration typically occurs at elevated temperatures using mixed acid systems, while sulfonation requires concentrated sulfuric acid or sulfur trioxide at elevated temperatures.

Halogen-Metal Exchange Reactions

The iodine substituent at the 4-position undergoes facile halogen-metal exchange reactions, representing one of the most important transformations for synthetic elaboration of 3-amino-4-iodo-1H-pyrazole.

Magnesium Exchange: Treatment with isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in tetrahydrofuran at temperatures between -40°C and 0°C efficiently generates the corresponding 4-magnesiated pyrazole. The exchange occurs rapidly due to the weak carbon-iodine bond (bond dissociation energy: 234 kJ/mol) and the stabilization provided by the magnesium-lithium chloride complex.

Lithium Exchange: Alternative protocols employ organolithium reagents such as tert-butyllithium or sec-butyllithium at low temperatures (-78°C) to achieve halogen-lithium exchange. The resulting organolithium intermediate is highly reactive and must be trapped immediately with electrophiles to prevent decomposition or unwanted side reactions.

Mechanistic Considerations: The exchange process proceeds through a concerted mechanism involving coordination of the metal to the halogen followed by simultaneous C-I bond cleavage and C-metal bond formation. The electron-withdrawing pyrazole ring accelerates the exchange by stabilizing the developing negative charge at the carbon center.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling represents a powerful method for carbon-carbon bond formation using 3-amino-4-iodo-1H-pyrazole as the electrophilic partner.

Catalyst Systems: Standard palladium catalysts including Pd(PPh3)4, Pd(OAc)2/phosphine combinations, and modern preformed catalysts such as XPhos Pd G2 effectively promote the coupling reaction. The choice of ligand significantly influences both reaction rate and selectivity, with electron-rich phosphines generally providing superior performance.

Reaction Conditions: Optimal conditions typically involve heating the iodopyrazole with arylboronic acids or esters in the presence of base (potassium carbonate, cesium carbonate) and palladium catalyst at temperatures ranging from 80 to 140°C. Solvents such as toluene, dimethylformamide, or aqueous solvent mixtures are commonly employed.

Substrate Scope: The coupling tolerates a wide range of boronic acid partners including electron-rich and electron-deficient aryl systems, heteroaryl boronic acids, and vinyl boronic acids. The amino group remains intact under standard coupling conditions, providing opportunities for further functionalization.

Dehalogenation Challenges: A significant limitation of iodopyrazoles in Suzuki-Miyaura chemistry is their propensity for dehalogenation, leading to reduced yields compared to bromo and chloro analogues. This side reaction becomes more pronounced under reductive conditions or with certain catalyst systems.

Factors Affecting Dehalogenation

Dehalogenation represents a competing pathway in many reactions of 3-amino-4-iodo-1H-pyrazole, particularly in cross-coupling processes.

Electronic Effects: The electron-deficient nature of the pyrazole ring facilitates dehalogenation by stabilizing reduced intermediates formed during palladium-catalyzed processes. The presence of the amino group provides some electron density but is insufficient to completely suppress this pathway.

Catalyst Influence: The choice of palladium catalyst and ligands significantly affects the extent of dehalogenation. Electron-rich phosphines tend to favor productive coupling over dehalogenation, while certain palladium sources promote reductive elimination pathways leading to C-H bond formation.

Reaction Conditions: Higher temperatures, longer reaction times, and the presence of hydrogen sources (alcohols, amines) increase the likelihood of dehalogenation. Careful optimization of reaction parameters can minimize this undesired pathway.

Mechanistic Pathway: Dehalogenation likely proceeds through initial oxidative addition to form a Pd(II)-iodide complex, followed by reduction to Pd(0) with concomitant formation of the dehalogenated product. This process competes with the desired transmetalation step in cross-coupling reactions.

Comparative Reactivity of Bromo, Chloro, and Iodo Derivatives

The halogen substituent significantly influences the reactivity profile of halogenated aminopyrazoles.

Bond Strength Considerations: The carbon-halogen bond dissociation energies follow the order: C-F (452 kJ/mol) > C-Cl (351 kJ/mol) > C-Br (293 kJ/mol) > C-I (234 kJ/mol). This trend directly correlates with reactivity in oxidative addition processes and halogen-metal exchange reactions.

Cross-Coupling Performance: While iodopyrazoles show the fastest oxidative addition to palladium(0), they also exhibit the highest tendency toward dehalogenation. Bromopyrazoles often provide the optimal balance between reactivity and selectivity, while chloropyrazoles require more forcing conditions but show minimal dehalogenation.

Cost and Availability: Chloropyrazoles are generally the most accessible and cost-effective, followed by bromopyrazoles, with iodopyrazoles being the most expensive due to synthetic complexity and iodine costs. This economic factor often influences the choice of halogen in process chemistry applications.

Synthetic Strategy: The selection of halogen depends on the specific transformation requirements. Iodopyrazoles are preferred for halogen-metal exchange and mild cross-coupling conditions, bromopyrazoles for general cross-coupling applications, and chloropyrazoles for cost-sensitive processes or when dehalogenation must be minimized.

Alkylation and Acylation Reactions

Both the amino group and the pyrazole nitrogen atoms serve as potential sites for alkylation and acylation reactions.

Regioselectivity in N-Alkylation: The pyrazole ring contains two nitrogen atoms (N1 and N2) that can undergo alkylation, with regioselectivity depending on reaction conditions and alkylating agent. Computational studies suggest that N1 alkylation is kinetically favored under certain conditions, while N2 alkylation may be thermodynamically preferred.

Amino Group Alkylation: Direct alkylation of the 3-amino group can be achieved using alkyl halides, with primary halides showing superior reactivity. The reaction typically requires base activation and proceeds through nucleophilic substitution mechanisms. Selective mono-alkylation is achievable using stoichiometric conditions.

Acylation Patterns: Acylation of the amino group occurs readily with acid chlorides or anhydrides in the presence of base. The resulting amide derivatives exhibit altered electronic properties and can serve as directing groups for subsequent transformations. Pyrazole nitrogen acylation is also possible but typically requires more forcing conditions.

Catalyst-Controlled Selectivity: Recent developments in enzymatic alkylation provide unprecedented regioselectivity control, enabling selective N1 or N2 alkylation with high selectivity using engineered methyltransferases.

Cycloaddition Reactions

3-Amino-4-iodo-1H-pyrazole can participate in various cycloaddition processes, both as a dipolarophile and as a precursor to dipolar species.

1,3-Dipolar Cycloadditions: The pyrazole ring can serve as a dipolarophile in reactions with nitrones, nitrile oxides, and other 1,3-dipolar species. The electron-withdrawing nature of the nitrogen atoms and the iodine substituent enhance the reactivity toward nucleophilic dipoles.

Diels-Alder Reactions: Under appropriate conditions, the pyrazole ring can participate in Diels-Alder cycloadditions as the dienophile component. The regioselectivity and reactivity are influenced by the electronic nature of the substituents and the choice of diene partner.

Intramolecular Cyclizations: The presence of both amino and iodo functionalities enables the design of substrates for intramolecular cycloaddition reactions. These processes can lead to complex fused heterocyclic systems with potential biological activity.

Metal-Catalyzed Cycloadditions: Transition metal catalysts can facilitate cycloaddition reactions involving the iodo-pyrazole through initial oxidative addition followed by migratory insertion and reductive elimination sequences.

Multicomponent Reactions

The multifunctional nature of 3-amino-4-iodo-1H-pyrazole makes it an excellent substrate for multicomponent reaction strategies.

Three-Component Couplings: Reactions involving the amino group, the iodine substituent, and an external coupling partner can be designed to introduce multiple substituents in a single operation. These processes often involve sequential or cascade mechanisms leading to complex products.

Click Chemistry Integration: The iodine substituent can undergo initial metal-catalyzed coupling followed by click chemistry reactions involving the amino group or other functional groups. This strategy enables the rapid assembly of complex molecular architectures.

Cascade Processes: The different reactive sites can participate in sequential transformations within a single reaction vessel. For example, initial halogen-metal exchange followed by coupling with an electrophile and subsequent amino group derivatization can construct highly substituted pyrazole derivatives.

Diversity-Oriented Synthesis: The multiple reactive sites enable the generation of compound libraries through variation of reaction conditions and coupling partners. This approach is particularly valuable in medicinal chemistry applications.

Click Chemistry Applications

The compatibility of 3-amino-4-iodo-1H-pyrazole with click chemistry protocols enables bioorthogonal conjugation and materials applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition: While the pyrazole itself does not directly participate in CuAAC reactions, derivatives containing alkyne or azide functionalities can be prepared through amino group derivatization. The iodine substituent remains intact under standard click conditions, allowing for subsequent cross-coupling reactions.

Bioconjugation Strategies: The amino group can be modified with click-compatible handles such as alkyne or azide groups, enabling bioorthogonal labeling applications. The resulting conjugates retain the pyrazole core for potential biological activity.

Materials Applications: Click chemistry can be used to incorporate the iodopyrazole unit into polymer structures or surface modifications. The dual functionality enables both covalent attachment and subsequent elaboration through the iodine substituent.

Sequential Click-Coupling: Combination of click chemistry with palladium-catalyzed cross-coupling enables the synthesis of complex molecular architectures with defined connectivity.

Photoredox Catalysis with Iodopyrazoles

Recent developments in photoredox catalysis have opened new opportunities for the functionalization of iodinated pyrazoles under mild conditions.

Single Electron Transfer Processes: Photoredox catalysts can facilitate single electron transfer to or from the iodopyrazole substrate, enabling radical-based transformations. The iodine substituent can participate as both an electron acceptor and leaving group in these processes.

Visible Light Activation: Modern photoredox protocols operate under visible light irradiation, providing mild conditions compatible with sensitive functional groups. The amino group typically remains intact under these conditions, enabling orthogonal reactivity.

Decarboxylative Couplings: Photoredox conditions enable decarboxylative coupling reactions between carboxylic acids and iodopyrazoles. These transformations proceed through radical intermediates and provide access to alkylated products under mild conditions.

Cascade Photoredox Processes: Sequential photoredox transformations can be designed to achieve multiple bond formations in a single operation. The combination of photoredox catalysis with other catalytic processes enables complex transformations.

Mechanistic Studies and Reaction Pathways

Understanding the mechanistic pathways governing the reactivity of 3-amino-4-iodo-1H-pyrazole is crucial for optimizing synthetic transformations.

Computational Investigations: Density functional theory calculations provide insights into the electronic structure and reactivity patterns of the iodopyrazole system. These studies reveal the relative nucleophilicity of different positions and the influence of substituents on reaction barriers.

Kinetic Studies: Detailed kinetic investigations of key transformations such as halogen-metal exchange and cross-coupling reactions provide mechanistic insights. Rate-determining steps, catalyst resting states, and competing pathways can be identified through systematic studies.

Intermediate Characterization: Spectroscopic and crystallographic characterization of reaction intermediates provides direct evidence for proposed mechanistic pathways. Organometallic intermediates from halogen-metal exchange reactions have been isolated and structurally characterized in several cases.

Substituent Effects: Systematic variation of substituents on the pyrazole ring enables the establishment of structure-reactivity relationships. Electronic and steric effects can be deconvoluted through careful experimental design and computational analysis.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Iodo-1H-pyrazol-5-amine

Dates

Last modified: 08-15-2023

Explore Compound Types